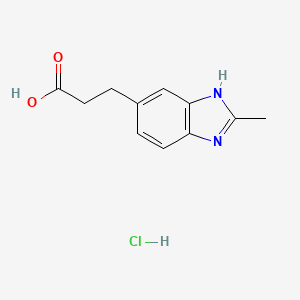

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride

Description

Properties

IUPAC Name |

3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7;/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIIGIOLGBNWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include:

Condensation with formic acid or trimethyl orthoformate: This step forms the benzimidazole core.

Alkaline alcoholic solution: Used for reactions involving carbondisulphide.

Reaction with aromatic or aliphatic aldehydes: This step can be performed in various solvents like acetonitrile.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous flow reactors: For efficient heat and mass transfer.

Catalysts: To enhance reaction rates and selectivity.

Purification steps: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Common in benzimidazole chemistry, where substituents on the aromatic ring can be replaced.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield benzimidazole oxides.

Reduction: Can produce benzimidazole amines.

Substitution: Results in various substituted benzimidazole derivatives.

Scientific Research Applications

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to:

Bind to DNA and RNA: Affecting their function and replication.

Inhibit enzymes: Such as topoisomerases, which are crucial for DNA replication.

Modulate signaling pathways: Involved in cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride and Analogs

Research Findings and Functional Insights

A. Heterocyclic Core Variations

- Benzimidazole vs. Imidazole: The benzoimidazole core in the target compound confers greater aromatic stability and lipophilicity compared to imidazole derivatives like L-histidine monohydrochloride . This may enhance membrane permeability in biological systems.

- Pyridine-Piperazine Hybrids : Compounds such as 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride exhibit basic nitrogen-rich frameworks, favoring interactions with cationic binding sites (e.g., neurotransmitter receptors) .

B. Acid/Esters and Salt Forms

- Hydrochloride Salts : The HCl salt form (as in the target compound and L-histidine derivative) improves aqueous solubility compared to free bases, critical for in vitro assays .

- Ester vs. Acid: Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride () contains a methyl ester, which may act as a prodrug moiety, unlike the carboxylic acid in the target compound .

C. Substituent Effects

- Methoxy Groups : 3-(3,4-Dimethoxyphenyl)propionic acid () lacks a heterocycle but includes electron-donating methoxy groups, which can alter electronic properties and binding affinities compared to methyl-benzimidazole derivatives .

Biological Activity

Overview

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in areas such as antimicrobial, anticancer, and antiviral activities. The unique structure of this compound contributes to its biological effects, making it a valuable subject for research.

- IUPAC Name : 3-(2-methyl-1H-benzoimidazol-5-yl)propanoic acid; hydrochloride

- Molecular Formula : C₁₁H₁₂N₂O₂·HCl

- CAS Number : 1158498-69-1

The biological activity of this compound can be attributed to several mechanisms:

- DNA and RNA Binding : The compound may interact with nucleic acids, affecting their function and replication processes.

- Enzyme Inhibition : It has been noted to inhibit key enzymes such as topoisomerases, which play a crucial role in DNA replication.

- Modulation of Signaling Pathways : The compound can influence pathways involved in cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to disrupt microbial cell walls or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have shown that this compound may induce apoptosis in cancer cells. This effect is likely due to its ability to inhibit topoisomerases and other enzymes critical for cancer cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that compounds related to benzimidazoles can offer neuroprotection by modulating oxidative stress and inflammatory responses. This could be particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, including:

-

Neuroprotection Against Oxidative Stress :

- A study demonstrated that derivatives similar to 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid showed neuroprotective effects against oxidative stress induced by hydrogen peroxide in neuronal cell lines (SH-SY5Y). These compounds were effective in reducing lipid peroxidation and superoxide anion generation, indicating their potential as neuroprotective agents .

- Anticancer Studies :

- Antimicrobial Efficacy :

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzoimidazole derivatives are often prepared using nitro-substituted intermediates followed by reduction and cyclization. Optimization includes adjusting pH (e.g., using NaOH for hydrolysis, as in ), temperature control (e.g., room temperature for overnight stirring ), and solvent selection. Catalysts like Brønsted acidic ionic liquids have been used for analogous compounds to improve yield . Purification may involve recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography resolves crystal structures (e.g., benzoimidazole derivatives in ).

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and functional groups, as demonstrated in .

- Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for related compounds ).

- HPLC with UV detection quantifies purity, as seen in residual solvent analysis .

Advanced Research Questions

Q. How can researchers assess metabolic stability or degradation pathways of this compound in biological systems?

- Methodological Answer :

- In vitro models : Use intestinal microbiota (e.g., fecal suspensions) to simulate microbial degradation, as shown for propionic acid derivatives .

- LC-MS/MS tracks metabolites like hydroxylated or dealkylated products.

- Phase II enzyme assays (e.g., glucuronidation/sulfation) evaluate mammalian metabolism .

Q. What strategies resolve contradictory data in synthesis yields or by-product formation?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, pH, catalysts) to identify critical factors.

- By-product identification : Use HPLC-MS to isolate impurities (e.g., nitro-intermediates in ) and compare with reference standards.

- Replication : Cross-validate results using alternative routes (e.g., compare cyclization methods in vs. hydrolysis in ).

Q. How can researchers mitigate instability issues during storage or handling?

- Methodological Answer :

- Lyophilization : Stabilize hydrochloride salts by removing moisture.

- Inert atmosphere : Store under nitrogen/argon to prevent oxidation.

- Safety protocols : Follow guidelines for handling corrosive reagents (e.g., HCl neutralization as in ).

Contradictions and Resolutions

- Synthesis pH : uses alkaline conditions (pH 10–12), while employs neutral buffers. Resolution: Test pH 6.5–12 to map yield-pH relationships .

- By-products : Nitro-group retention () vs. dealkylation (). Resolution: Use deuterated solvents in NMR to track substituent retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.